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Cat. No.: B15571749 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of glepaglutide, a long-

acting glucagon-like peptide-2 (GLP-2) analog, and its effects on intestinal mucosal growth. It

synthesizes data from key preclinical and clinical studies, details experimental methodologies,

and illustrates the underlying biological pathways.

Introduction
Short Bowel Syndrome (SBS) is a malabsorptive condition resulting from a significant reduction

in the functional length of the small intestine.[1] The therapeutic goal in SBS is to enhance the

adaptive capacity of the remaining intestine to increase nutrient and fluid absorption, thereby

reducing or eliminating the need for parenteral support.[2] Glucagon-like peptide-2 (GLP-2) is

an endogenous gut hormone that is a key regulator of intestinal adaptation, promoting mucosal

growth and enhancing function.[3][4][5]

Glepaglutide is a novel, long-acting GLP-2 analog developed to leverage these natural

intestinotrophic effects.[6] By binding to and activating the GLP-2 receptor (GLP-2R),

glepaglutide mimics the physiological actions of native GLP-2, which include stimulating crypt

cell proliferation, inhibiting enterocyte apoptosis, and increasing intestinal blood flow.[3][4] This

guide summarizes the core scientific findings related to glepaglutide's impact on the intestinal

mucosa.
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Mechanism of Action: The GLP-2 Receptor
Signaling Pathway
The intestinotrophic effects of glepaglutide are mediated through the GLP-2 receptor, a G

protein-coupled receptor (GPCR).[1][6] Interestingly, the GLP-2R is not expressed on the

proliferating intestinal epithelial cells in the crypts but rather on other cell types within the gut

wall, including intestinal subepithelial myofibroblasts (ISEMFs), enteric neurons, and

enteroendocrine cells.[1][6][7][8] This indicates that glepaglutide's pro-growth effects on the

epithelium are indirect, mediated by a cascade of downstream effectors released from these

receptor-expressing cells.[1][7][9]

Upon binding of glepaglutide to the GLP-2R on an ISEMF or enteric neuron, the receptor

activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and

subsequent activation of Protein Kinase A (PKA).[2][6] This initiates the release of secondary

growth factors, such as Insulin-like Growth Factor-1 (IGF-1) and Vasoactive Intestinal Peptide

(VIP).[3][6] These mediators then act on the adjacent epithelial crypt cells, stimulating signaling

pathways like the PI3K/Akt and MAPK/ERK pathways, which ultimately drive cell proliferation

and promote mucosal growth.[2][3][6]
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Caption: Indirect signaling pathway of glepaglutide.
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Quantitative Data on Mucosal Growth and Function
Glepaglutide's effect on intestinal mucosa has been quantified using both surrogate markers

and direct histological measurements in clinical and preclinical studies.

Clinical Studies (Human Data)
A key phase 2 clinical trial investigated the effects of three weeks of daily glepaglutide

administration in patients with SBS. While direct measurements of mucosal architecture

showed positive trends, the most statistically significant finding was the increase in plasma

citrulline, a biomarker for functional enterocyte mass.[9][10][11]

Table 1: Effects of Glepaglutide on Plasma Citrulline and Intestinal Morphology in SBS Patients

(Phase 2 Trial)

Parameter
Glepaglutide 1 mg
(Change from
Baseline)

Glepaglutide 10 mg
(Change from
Baseline)

p-value

Plasma Citrulline +15.3 µmol/L +15.6 µmol/L 0.001

Villus Height
Trend towards

increase

Trend towards

increase
Not Significant

Crypt Depth
Trend towards

increase

Trend towards

increase
Not Significant

Epithelium Height
Trend towards

increase

Trend towards

increase
Not Significant

Data sourced from a randomized, crossover, dose-finding phase 2 trial in 18 SBS patients.[9]

[10][11][12]

Further clinical evidence from a phase 3b trial (EASE-4) demonstrated significant

improvements in the absorptive function of the intestine, which is a direct consequence of

enhanced mucosal mass and health.[13][14]

Table 2: Effects of Glepaglutide on Intestinal Absorption in SBS Patients (Phase 3b Trial)
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Parameter (at Week 24)
Mean Change from
Baseline

p-value

Intestinal Wet Weight

Absorption
+398 g/day 0.0585

Intestinal Energy Absorption +1038 kJ/day 0.0215

Data sourced from a single-center, open-label study with 10 mg once-weekly glepaglutide.[13]

[14]

Preclinical Studies (Animal Data)
Preclinical research in rodent models provides more direct evidence of the intestinotrophic and

regenerative effects of glepaglutide.

Table 3: Effects of Glepaglutide on Intestinal Mass in Rodent Models

Study Type Animal Model Parameter Outcome

IBD Model Wistar Rats
Small Intestinal
Mass

Significant
increase vs.
control

Colitis Model Mice Crypt Depth
Significant increase

vs. control

Data sourced from studies on indomethacin-induced inflammation and DSS-induced colitis.[3]

[15]

Experimental Protocols
The following sections detail the methodologies employed in the key studies cited in this guide.

Phase 2 Clinical Trial: Morphological Assessment
This protocol describes the workflow for assessing glepaglutide's effect on intestinal

morphology in human subjects with SBS.[11]
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Caption: Experimental workflow for human intestinal morphology.
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Study Design: A randomized, double-blind, crossover, dose-finding phase 2 trial was

conducted with 18 SBS patients. Patients were assigned to receive two of three possible

doses (0.1, 1, and 10 mg) of glepaglutide as daily subcutaneous injections. Each treatment

period lasted three weeks and was separated by a washout period of four to eight weeks.[11]

Sample Collection: Intestinal mucosal biopsies were obtained from patients before and after

each of the two treatment periods.[11]

Histological Processing: Biopsy samples were fixed, embedded in paraffin, and sectioned at

a thickness of 4 µm.

Immunohistochemistry (IHC):

Sections were deparaffinized and rehydrated.

An avidin-biotinylated horseradish peroxidase macromolecular complex (ABC) was used

for signal amplification.[11]

The reaction was visualized using 3,3‐diaminobenzidine (DAB) as the chromogenic

substrate.[11]

Sections were counterstained with Mayer's Hemalun to visualize cell nuclei.[11]

Morphometric Analysis: Stained sections were digitized. The software ImagePro Plus 9.2

was used to perform quantitative measurements of villus height, crypt depth, and epithelium

height on well-oriented villi and crypts.[11]

Preclinical IBD Model: Trophic Effects Assessment
This protocol outlines the methodology used to evaluate the intestinotrophic effects of

glepaglutide in a rat model of small intestinal inflammation.[3]

Animal Model: Small intestinal inflammation was induced in naive Wistar rats via the

administration of indomethacin.[3]

Treatment Regimen: Glepaglutide (400 nmol/kg) was administered via subcutaneous (SC)

injection twice daily. Two regimens were tested:
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Co-treatment: Glepaglutide was administered at the onset of inflammation and continued

throughout the study period.[3]

Post-treatment: Glepaglutide was administered after inflammation was already

established.[3]

Endpoint Assessment: At the conclusion of the treatment period, animals were euthanized.

Intestinotrophic Evaluation: The entire small intestine was excised, and its wet weight (mass)

was measured to determine the overall trophic effect of the treatment.[3]

Anti-inflammatory Evaluation: Small intestinal length and concentrations of inflammatory

markers (e.g., myeloperoxidase) were also assessed.[3]

Conclusion
Glepaglutide, a long-acting GLP-2 analog, robustly stimulates intestinal mucosal growth and

enhances absorptive function. Its mechanism of action is indirect, relying on the activation of

GLP-2 receptors on subepithelial myofibroblasts and enteric neurons, which in turn release

growth factors that stimulate epithelial cell proliferation. Clinical data demonstrates a significant

increase in the functional enterocyte mass, as measured by plasma citrulline, and shows clear

improvements in intestinal fluid and energy absorption.[9][13] Preclinical studies confirm these

findings, showing a direct increase in intestinal mass and crypt depth.[3][15] The detailed

protocols and pathway diagrams provided in this guide offer a comprehensive technical

foundation for understanding glepaglutide's core effects, supporting its continued development

and research as a therapeutic agent for Short Bowel Syndrome.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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